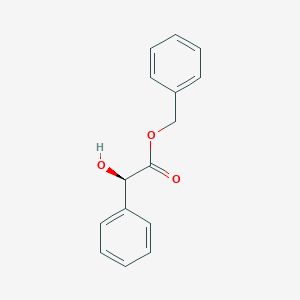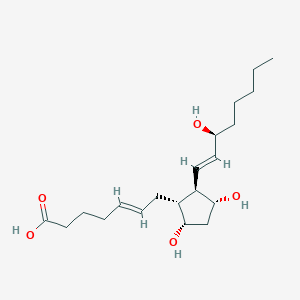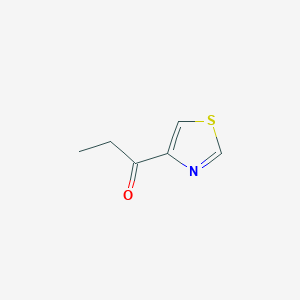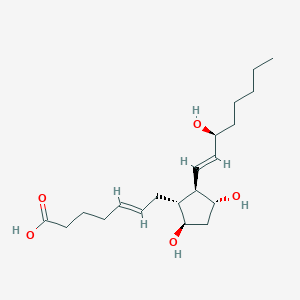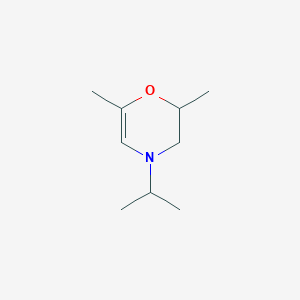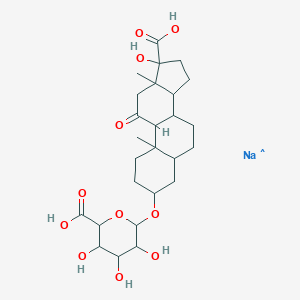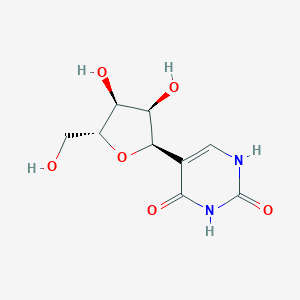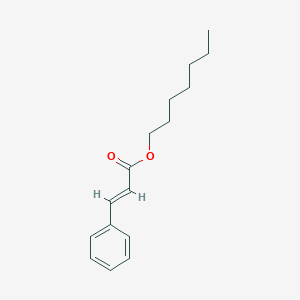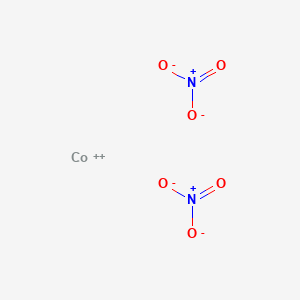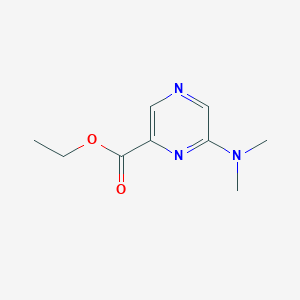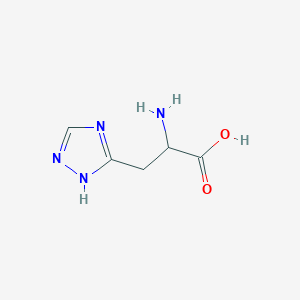
三唑丙氨酸
描述
Triazolealanine is a non-proteinogenic α-amino acid that is structurally derived from alanine, where one of the methyl hydrogens is replaced by a 1,2,4-triazol-3-yl group . This compound is notable for its unique structure, which combines the properties of both alanine and triazole, making it a subject of interest in various fields of scientific research.
科学研究应用
Triazolealanine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Triazolealanine is studied for its potential role in enzyme inhibition and protein modification.
Medicine: The compound is investigated for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Triazolealanine derivatives are used in the development of agrochemicals and pharmaceuticals
作用机制
Target of Action
Triazolealanine, a non-proteinogenic α-amino acid, is a derivative of alanine where one of the methyl hydrogens is replaced by a 1,2,4-triazol-3-yl group . The primary targets of triazolealanine and its derivatives are essential proteins for bacteria, such as DNA gyrase, glucosamine-6-phosphate synthase, dihydrofolate reductase (DHFR), and SecA ATPase .
Mode of Action
Triazolealanine interacts with its targets by inhibiting their function. For instance, it has been shown that 1,2,4-triazole derivatives have inhibitory potential against DNA gyrase, an enzyme that introduces supercoiling into DNA . This interaction results in changes to the bacterial DNA structure, affecting its replication and transcription processes.
Biochemical Pathways
The inhibition of these essential proteins by triazolealanine affects various biochemical pathways. For example, the inhibition of DNA gyrase disrupts DNA replication, while the inhibition of glucosamine-6-phosphate synthase disrupts the synthesis of glucosamine-6-phosphate, a critical component of bacterial cell walls .
Result of Action
The result of triazolealanine’s action is the disruption of essential bacterial processes, leading to bacterial death. By inhibiting key proteins and disrupting critical biochemical pathways, triazolealanine prevents bacteria from carrying out necessary functions for survival .
Action Environment
The action, efficacy, and stability of triazolealanine can be influenced by various environmental factors. For instance, the presence of other drugs can lead to drug-drug interactions, potentially affecting the efficacy of triazolealanine . Additionally, factors such as pH and temperature can influence the stability of triazolealanine.
生化分析
Biochemical Properties
Triazolealanine interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit sterol synthesis, which is a crucial biochemical reaction . The nature of these interactions is largely due to the structural characteristics of Triazolealanine .
Cellular Effects
The effects of Triazolealanine on various types of cells and cellular processes are significant. It influences cell function by inhibiting sterol synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Triazolealanine exerts its effects at the molecular level through binding interactions with biomolecules and enzyme inhibition. It inhibits sterol synthesis, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Triazolealanine change over time. It is rapidly eliminated, primarily in the urine and mostly as the parent compound . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Metabolic Pathways
Triazolealanine is involved in the metabolic pathway of sterol synthesis. It interacts with enzymes involved in this pathway, potentially affecting metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of triazolealanine typically involves the introduction of a triazole ring into the alanine structure. One common method is the reaction of alanine with a triazole derivative under specific conditions that facilitate the formation of the desired compound. For instance, the reaction can be carried out using a base such as sodium hydroxide in an aqueous medium, followed by the addition of a triazole derivative .
Industrial Production Methods: Industrial production of triazolealanine may involve more scalable and efficient methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions: Triazolealanine undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the triazole ring into different reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of substituted triazolealanine derivatives .
相似化合物的比较
Triazolealanine can be compared with other similar compounds, such as:
Histidine: Both triazolealanine and histidine contain nitrogen-rich heterocyclic rings, but triazolealanine has a triazole ring, while histidine has an imidazole ring.
Triazole: Triazole itself is a simpler compound compared to triazolealanine, which has an additional amino acid moiety.
Alanine: Alanine is the parent compound of triazolealanine, lacking the triazole ring.
Uniqueness: Triazolealanine’s uniqueness lies in its combination of the properties of both alanine and triazole, making it a versatile compound with diverse applications in various fields of research .
属性
IUPAC Name |
2-amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c6-3(5(10)11)1-4-7-2-8-9-4/h2-3H,1,6H2,(H,10,11)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPORZWUTKSILW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10109-05-4 | |
| Record name | α-Amino-1H-1,2,4-triazole-5-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10109-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triazolealanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010109054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC76227 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76227 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4-triazolyl-3-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Triazolealanine (specifically 1,2,4-triazole-3-alanine) acts as a histidine analog, interfering with histidine metabolism. Its primary target is the histidine biosynthetic pathway. [, , , , , ]
- Target: Triazolealanine inhibits the enzyme phosphoribosyl-ATP pyrophosphorylase, the first enzyme in the histidine biosynthesis pathway. [] This inhibition leads to a decrease in histidine production. [, ]
- Downstream effects: The reduced availability of histidine affects various cellular processes. For instance, in Escherichia coli, triazolealanine substitutes for histidine during protein synthesis, resulting in the production of non-functional alkaline phosphatase subunits. These subunits cannot assemble correctly, disrupting enzyme function. [] In Arabidopsis thaliana, triazolealanine primarily inhibits root elongation rather than directly affecting pigment biosynthesis. []
ANone: While the provided abstracts lack detailed spectroscopic data, some information about triazolealanine structure can be extracted:
A: Triazolealanine resistance has been a powerful tool for developing bacterial strains capable of producing large quantities of histidine. [, , , ]
- Selection of mutants: Researchers use triazolealanine to screen for bacteria with mutations that confer resistance to the compound. Many of these resistant mutants overproduce histidine. [, , , ] For example, this approach has been successfully employed in species like Corynebacterium glutamicum, Arthrobacter citreus, Brevibacterium flavum, Bacillus megaterium, Bacillus subtilis, and Nocardia globerula. [, ]
- Mechanism: The resistance often stems from alterations in the histidine biosynthesis pathway, such as feedback-insensitive enzymes or increased expression of pathway enzymes. [, ] These changes ultimately lead to the accumulation and excretion of histidine into the culture medium. [, , ]
A: Yes, resistance to triazolealanine has been observed and studied, particularly in the context of developing histidine-producing bacterial strains. [, , , , ]
- Mechanisms of resistance: Several mechanisms contribute to triazolealanine resistance:
- Altered enzyme regulation: Mutations can lead to enzymes in the histidine biosynthesis pathway that are less sensitive to feedback inhibition by triazolealanine. []
- Increased enzyme production: Some resistant strains overexpress the enzymes involved in histidine biosynthesis, effectively overcoming the inhibitory effect of triazolealanine. [, ]
A: Research suggests that triazolealanine can act as a conditional inhibitor in certain bacterial species. [, ]
- Carbon source dependency: In Serratia marcescens, the inhibitory effect of triazolealanine on growth varies depending on the carbon source utilized by the bacteria. [, ] This suggests that the metabolic state of the cell, influenced by the carbon source, impacts the efficacy of triazolealanine.
- Intracellular pool size: The sensitivity of Serratia marcescens to triazolealanine appears inversely correlated with the intracellular concentration of histidine. [, ] This observation suggests that when histidine levels are high, the inhibitory effect of triazolealanine is less pronounced.
A: Triazolealanine has been a valuable tool in unraveling the regulatory mechanisms governing histidine biosynthesis. [, ]
- Repression control: Studies using Salmonella typhimurium showed that triazolealanine could repress the formation of histidyl-transfer RNA synthetase. [] This effect was dependent on the functionality of the first enzyme in the histidine biosynthetic pathway, suggesting a link between histidine biosynthesis and the regulation of histidyl-tRNA synthetase. []
- Regulatory mutants: By isolating and characterizing triazolealanine-resistant mutants, researchers have gained insights into the genetic control of histidine biosynthesis and its connection to other cellular processes. [] These mutants have shed light on the role of histidyl-tRNA in regulating histidine operon expression. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester](/img/structure/B160123.png)
